3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propan-1-amine;2,2,2-trifluoroacetic acid
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Overview
Description
The compound “3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propan-1-amine;2,2,2-trifluoroacetic acid” is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . It has a CAS Number of 2445792-58-3 . The IUPAC name for this compound is 3-(4-methyl-4-oxido-1,4-azaphosphinan-1-yl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16NO3P/c1-13(12)6-4-9(5-7-13)3-2-8(10)11/h2-7H2,1H3,(H,10,11) . This code provides a detailed description of the molecule’s structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 205.19 . It is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Electrophilic Amination of C-H-Acidic Compounds
- The study "Electrophile Aminierung von C‐H‐aciden Verbindungen mit 1‐Oxa‐2‐azaspiro[2.5]octan" explores electrophilic amination reactions involving C-H acidic compounds. This research could inform the synthetic utility of amines, including the one specified, by detailing methodologies for introducing amino groups into various substrates, potentially applicable in synthesizing related compounds (Andreae et al., 1992).
Oxidative Synthesis of Functionalized 1,4-Dihydropyridines
- "An atom-economic green approach: oxidative synthesis of functionalized 1,4-dihydropyridines from N,N-dimethylenaminones and amines" demonstrates the use of oxone and trifluoroacetic acid in the synthesis of dihydropyridines. This approach could be relevant for the oxidative synthesis of nitrogen-containing rings, possibly offering insights into reactions involving similar functional groups (Yu et al., 2015).
Trifluoroethylation Reaction of Amines
- The paper "A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid" discusses a method for introducing fluorine into amines. This reaction showcases the versatility of trifluoroacetic acid in modifying the physicochemical properties of amines, which could be related to modifying compounds similar to the one for various applications (Andrews et al., 2017).
Applications of Arylhydrazononitriles in Synthesis
- In "Applications of 2-arylhydrazononitriles in synthesis," the focus is on synthesizing heterocyclic substances with antimicrobial activities. The methodologies and chemical reactions discussed could offer insights into synthesizing and modifying compounds for biomedical applications, potentially including those related to the compound of interest (Behbehani et al., 2011).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Proper safety precautions should be taken when handling this compound.
Properties
IUPAC Name |
3-(4-methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)propan-1-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N2OP.2C2HF3O2/c1-12(11)7-5-10(6-8-12)4-2-3-9;2*3-2(4,5)1(6)7/h2-9H2,1H3;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFNJYZMVHFSAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)CCN(CC1)CCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F6N2O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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